Ethyl 3-hydroxyazetidine-3-carboxylate
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Overview
Description
Ethyl 3-hydroxyazetidine-3-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and an ester functional group within the azetidine ring structure makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxyazetidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the photochemical flow synthesis, which utilizes a Norrish-Yang cyclization reaction. This method involves the photochemical excitation of an acyclic 2-amino ketone precursor, leading to the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound often employs green and cost-effective synthetic methods. These methods focus on using commercially available and low-cost starting materials, along with environmentally friendly reaction conditions. For example, the use of microchannel reactors for green oxidation reactions has been explored for the large-scale production of similar azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
Ethyl 3-hydroxyazetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an amino acid surrogate, mimicking the structure and function of natural amino acids in biological systems. This allows it to participate in various biochemical pathways, including enzyme catalysis and receptor binding .
Comparison with Similar Compounds
Ethyl 3-hydroxyazetidine-3-carboxylate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Hydroxyazetidine: Lacks the ester group present in this compound.
Ethyl 2-azetidinecarboxylate: Similar ester functionality but different positioning of the hydroxyl group.
The uniqueness of this compound lies in its combination of hydroxyl and ester groups within the azetidine ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 3-hydroxyazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-10-5(8)6(9)3-7-4-6/h7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLXBQGFROHXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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